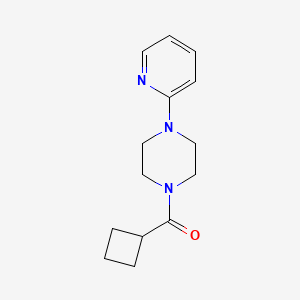![molecular formula C14H16N2O2 B5873886 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)
2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and proliferation. This compound also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, and neuroprotective effects. This compound has also been found to modulate the expression of various genes involved in cell signaling and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol in lab experiments is its relatively low toxicity and high selectivity for cancer cells. However, this compound is also known to have poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various medical conditions.
Méthodes De Synthèse
2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 6-methyl-2-pyridinecarboxaldehyde, followed by reduction with sodium borohydride and subsequent treatment with formaldehyde and hydrochloric acid. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has been studied for its potential therapeutic effects in various medical conditions, including cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In diabetes research, this compound has been found to improve insulin sensitivity and glucose uptake in animal models. In neurodegenerative disease research, this compound has been investigated for its neuroprotective properties and potential to prevent neuronal damage.
Propriétés
IUPAC Name |
2-methoxy-6-[[(6-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-3-8-13(16-10)15-9-11-6-4-7-12(18-2)14(11)17/h3-8,17H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEUHROVIDJALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5873822.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)

![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)


![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)


![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)

